5,7-Dimethylquinoline-8-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-6-8(2)11(16(12,14)15)10-9(7)4-3-5-13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZPOMFYOCTBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521982-47-7 | |
| Record name | 5,7-dimethylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms of 5,7 Dimethylquinoline 8 Sulfonyl Chloride Analogs
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the most common and synthetically useful transformations of 5,7-dimethylquinoline-8-sulfonyl chloride and its analogs.
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to neutralize the hydrogen chloride that is formed as a byproduct nih.gov.
The general reaction can be depicted as follows:
This compound + R¹R²NH → 5,7-Dimethyl-N-(R¹,R²)-quinoline-8-sulfonamide + HCl
The reactivity of the amine nucleophile plays a significant role in the reaction rate and yield. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines, being less nucleophilic than aliphatic amines, may require more forcing conditions to react.
Table 1: Examples of Sulfonamide Formation from this compound Analogs
| Amine Nucleophile | Product | Reaction Conditions |
| Ammonia | 5,7-Dimethylquinoline-8-sulfonamide | Aqueous ammonia |
| Methylamine | N-Methyl-5,7-dimethylquinoline-8-sulfonamide | Triethylamine, CH₂Cl₂ |
| Diethylamine (B46881) | N,N-Diethyl-5,7-dimethylquinoline-8-sulfonamide | Pyridine, 0 °C to rt |
| Aniline | N-Phenyl-5,7-dimethylquinoline-8-sulfonamide | Heat, Pyridine |
| Piperidine | 1-[(5,7-Dimethylquinolin-8-yl)sulfonyl]piperidine | K₂CO₃, Acetonitrile (B52724) |
This table is illustrative and based on the general reactivity of sulfonyl chlorides with amines.
Similar to the formation of sulfonamides, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl chloride. The mechanism is analogous to that of sulfonamide formation researchgate.netyoutube.com.
The general reaction is as follows:
This compound + R-OH → 5,7-Dimethylquinoline-8-sulfonate ester + HCl
The choice of base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced. Pyridine is often used as both the base and the solvent. The reactivity of the alcohol can be influenced by steric factors and the acidity of the hydroxyl proton.
Table 2: Examples of Sulfonate Ester Synthesis from a this compound Analog
| Alcohol/Phenol | Product | Reaction Conditions |
| Methanol | Methyl 5,7-dimethylquinoline-8-sulfonate | Pyridine, 0 °C |
| Ethanol | Ethyl 5,7-dimethylquinoline-8-sulfonate | Triethylamine, THF |
| Phenol | Phenyl 5,7-dimethylquinoline-8-sulfonate | NaOH, Water/DCM |
| tert-Butanol | tert-Butyl 5,7-dimethylquinoline-8-sulfonate | DMAP, Triethylamine, CH₂Cl₂ |
| Ethylene Glycol | Bis(5,7-dimethylquinoline-8-sulfonate)ethane | Pyridine |
This table is illustrative and based on the general reactivity of sulfonyl chlorides with alcohols.
The electrophilic nature of the sulfonyl chloride group allows it to react with a variety of other heteroatom nucleophiles. For instance, reaction with thiols in the presence of a base affords thiosulfonate esters. The sulfur atom of the thiol is a potent nucleophile that readily attacks the sulfonyl chloride.
An example of such a reaction is:
This compound + R-SH → 5,7-Dimethylquinoline-8-thiosulfonate + HCl
Furthermore, reaction with carboxylate salts can lead to the formation of mixed anhydrides, although these are often unstable. Other nucleophiles such as azide and cyanide can also displace the chloride, leading to the formation of sulfonyl azides and sulfonyl cyanides, respectively.
Reactions Involving the Quinoline (B57606) Heterocycle
The quinoline ring system itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The two methyl groups at positions 5 and 7 are electron-donating and activating, while the sulfonyl chloride group at position 8 is electron-withdrawing and deactivating.
In general, electrophilic aromatic substitution on quinoline occurs preferentially on the benzene (B151609) ring (carbocycle) rather than the pyridine ring, as the latter is deactivated by the electronegative nitrogen atom researchgate.netimperial.ac.uk. The preferred positions of attack are C5 and C8, as the intermediate carbocations are more stable imperial.ac.uk.
In the case of this compound, the existing substituents will direct any further electrophilic attack. The two methyl groups are ortho-, para-directing activators, while the sulfonyl chloride group is a meta-directing deactivator libretexts.orglibretexts.org.
Considering the directing effects:
The methyl group at C5 directs to positions C6 and C8 (already substituted).
The methyl group at C7 directs to position C6.
The sulfonyl chloride group at C8 directs to positions C5 (already substituted) and C7 (already substituted).
Therefore, the most likely position for a subsequent electrophilic attack on the this compound ring is C6 . The two activating methyl groups both direct to this position, and while the sulfonyl chloride group deactivates the ring, its meta-directing influence does not conflict with this outcome.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group nih.govmdpi.com. The pyridine ring of quinoline is more susceptible to nucleophilic attack than the benzene ring, particularly at the C2 and C4 positions researchgate.netimperial.ac.uk.
The this compound molecule itself is not strongly activated for SNAr on the quinoline ring. The methyl groups are electron-donating, which disfavors nucleophilic attack. While the sulfonyl chloride is electron-withdrawing, its effect is primarily on the benzene portion of the ring system.
For nucleophilic aromatic substitution to occur, an activated derivative would likely be necessary, for example, a halo-substituted 5,7-dimethylquinoline. If a good leaving group, such as a halogen, were present at an activated position (e.g., C2 or C4), it could be displaced by a strong nucleophile. For instance, a hypothetical 2-chloro-5,7-dimethylquinoline could react with a nucleophile like an alkoxide or an amine to yield the corresponding 2-substituted product. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom of the quinoline ring.
Functionalization via C-H Activation Strategies
The functionalization of quinoline scaffolds through transition-metal-catalyzed C-H activation is a highly efficient strategy for creating complex molecules. nih.gov In the context of quinoline sulfonyl chlorides and their derivatives, C-H activation can be directed to specific positions on the quinoline ring, enabling the introduction of various functional groups.
One prominent strategy involves the use of a directing group to achieve regioselectivity. For instance, the C-H sulfonylation of 8-aminoquinolines has been accomplished using copper(I) catalysis. acs.org This bidentate-chelation-assisted approach allows for the selective functionalization at the C5 position with a wide array of arylsulfonyl chlorides. acs.org Experimental and theoretical studies suggest the involvement of a single-electron-transfer process in this transformation. acs.org
Similarly, quinoline N-oxides, which are precursors or analogs to certain quinoline derivatives, can undergo direct C-H sulfonylation. An efficient one-pot protocol utilizes copper catalysis to synthesize 2-aryl sulfonyl quinoline N-oxides from commercially available aryl sulfonyl chlorides, achieving high yields and regioselectivity. acs.org More recent developments have demonstrated that the deoxygenative C2-H sulfonylation of quinoline N-oxides can be achieved under mild, transition-metal-free conditions. mdpi.com In this process, the sulfonyl chloride acts as both the sulfonylating agent and an electrophilic activator for the N-oxide. mdpi.com
The following table summarizes representative examples of C-H sulfonylation on quinoline derivatives.
| Substrate | Sulfonylating Agent | Catalyst/Promoter | Position Functionalized | Yield (%) | Reference |
| 8-Aminoquinoline | Arylsulfonyl chloride | Copper(I) | C5 | Up to 91% | acs.org |
| Quinoline N-oxide | Arylsulfonyl chloride | Copper | C2 | Up to 91% | acs.org |
| Quinoline N-oxide | Sulfonyl chloride | CS₂/Et₂NH | C2 | Not specified | mdpi.com |
Radical and Ionic Reactions of Sulfonyl Chlorides with Unsaturated Compounds
Sulfonyl chlorides are versatile reagents that can participate in a variety of radical and ionic reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cnresearchgate.net They can serve as sources of sulfonyl, aryl, and fluoroalkyl groups. magtech.com.cnresearchgate.net
Sulfonyl chlorides can react with unsaturated compounds through annulation reactions, such as [2+2] cycloadditions, to form four-membered rings. magtech.com.cnresearchgate.net For instance, the reaction of alkanesulfonyl chlorides with enamines in the presence of a base like triethylamine can generate highly reactive sulfene intermediates (RCH=SO₂). wikipedia.org These sulfenes can then undergo a [2+2] cycloaddition with the enamine to yield a four-membered thietane-1,1-dioxide ring. This method is valuable for producing β-sultam libraries, which can be screened for antibacterial properties. researchgate.net
In chlorosulfonylation reactions, the sulfonyl chloride adds across a double or triple bond. This process is often initiated by a radical initiator or light. The reaction typically involves the addition of the sulfonyl radical (RSO₂) to the unsaturated bond, followed by chlorine atom transfer, resulting in a β-chloro sulfone.
Sulfonylation reactions, in a broader sense, involve the introduction of a sulfonyl group into a molecule. researchgate.net With unsaturated compounds, this can occur via radical or ionic pathways, leading to the formation of vinyl or alkenyl sulfones, which are valuable synthetic intermediates. magtech.com.cnresearchgate.net
Aryl sulfonyl chlorides can serve as sources of aryl radicals under photoredox or transition-metal catalysis. magtech.com.cnresearchgate.net The sulfonyl chloride group can be cleaved to generate an aryl radical, which then adds to an unsaturated compound. This desulfitative process provides an alternative to traditional cross-coupling methods for arylating alkenes and alkynes.
Similarly, fluoroalkylsulfonyl chlorides are effective reagents for fluoroalkylation reactions. magtech.com.cnresearchgate.net Under radical conditions, the C-S bond can be cleaved to generate a fluoroalkyl radical, which can then be trapped by an unsaturated partner. This provides a direct method for introducing valuable fluoroalkyl moieties into organic molecules.
Transition Metal-Catalyzed Transformations
Transition metals play a crucial role in activating sulfonyl chlorides for a variety of synthetic transformations, most notably in cross-coupling reactions.
Desulfitative (or desulfinylative) cross-coupling has emerged as a powerful tool in organic synthesis, where sulfonyl chlorides act as electrophilic partners, often with the extrusion of sulfur dioxide (SO₂). researchgate.netchemrevlett.com These reactions provide an alternative to traditional methods that often rely on pre-functionalized organometallic reagents. chemrevlett.com
Palladium-Catalyzed Reactions: Palladium catalysts are effective for promoting the desulfitative coupling between aryl sulfonyl chlorides and various partners. For example, Pd-catalyzed C-H arylation allows for the direct coupling of aryl sulfonyl chlorides with heteroarenes like pyrroles and coumarins. chemrevlett.com The proposed mechanism often involves the oxidative addition of the palladium catalyst into the S-Cl bond, followed by the extrusion of SO₂ to form an arylpalladium species, which then engages in the C-H activation/coupling cycle. chemrevlett.com
Iron-Catalyzed Reactions: Environmentally friendly and inexpensive iron catalysts can mediate the desulfinylative cross-coupling of both alkane- and arenesulfonyl chlorides with Grignard reagents. core.ac.uknih.gov This method is particularly advantageous as it avoids the β-hydride elimination side reactions that can occur with alkanesulfonyl chlorides in palladium-catalyzed systems. researchgate.net
Nickel-Catalyzed Reactions: Nickel, being a more abundant and less expensive metal than palladium, also catalyzes desulfonative cross-coupling reactions. cell.com A notable application is the synthesis of unsymmetrical thioethers from two different types of sulfonyl chlorides, where one acts as an electrophile and the other as a sulfur source. cell.com
The following table provides a summary of various desulfitative cross-coupling reactions.
| Catalyst System | Sulfonyl Chloride Type | Coupling Partner | Product Type | Reference |
| Palladium | Arylsulfonyl chloride | Pyrroles, Coumarins (C-H bond) | Arylated heteroarenes | chemrevlett.com |
| Iron | Alkane- and Alkenesulfonyl chlorides | Grignard reagents | Alkylated/Alkenylated products | researchgate.netcore.ac.uk |
| Nickel | Benzylsulfonyl chloride | Arylsulfonyl chloride | Asymmetric thioethers | cell.com |
Copper-Catalyzed Sulfonylation
Copper-catalyzed C-H sulfonylation has been established as an effective method for the formation of C-S bonds. In the context of 8-aminoquinolines, the amino group serves as a bidentate directing group, facilitating the regioselective functionalization of the C5-position.
Research has demonstrated a copper(I)-catalyzed 5-sulfonation of quinolines utilizing various arylsulfonyl chlorides. nih.govacs.org This transformation is compatible with a range of quinoline substrates and sulfonyl chlorides. nih.govacs.org Mechanistic investigations, including experimental and theoretical studies, suggest the involvement of a single-electron-transfer (SET) process in this sulfonylation reaction. nih.govacs.org
The proposed mechanism commences with the coordination of the copper(I) catalyst to the nitrogen atoms of the 8-aminoquinoline derivative. This is followed by an SET from the copper(I) center to the arylsulfonyl chloride, leading to the formation of a sulfonyl radical and a copper(II) species. The sulfonyl radical then adds to the C5-position of the quinoline ring. Subsequent rearomatization via deprotonation and reductive elimination regenerates the copper(I) catalyst and affords the C5-sulfonylated product.
The scope of this copper-catalyzed reaction is broad, accommodating various substituents on both the quinoline ring and the arylsulfonyl chloride. The reaction generally proceeds with good yields, as illustrated in the following table.
| 8-Aminoquinoline Substrate | Arylsulfonyl Chloride | Product | Yield (%) |
| N-pivaloyl-8-aminoquinoline | 4-Methylbenzenesulfonyl chloride | N-(5-(p-tolylsulfonyl)quinolin-8-yl)pivalamide | 85 |
| N-pivaloyl-8-aminoquinoline | 4-Methoxybenzenesulfonyl chloride | N-(5-((4-methoxyphenyl)sulfonyl)quinolin-8-yl)pivalamide | 78 |
| N-pivaloyl-8-aminoquinoline | 4-Chlorobenzenesulfonyl chloride | N-(5-((4-chlorophenyl)sulfonyl)quinolin-8-yl)pivalamide | 82 |
| N-acetyl-8-aminoquinoline | 4-Methylbenzenesulfonyl chloride | N-(5-(p-tolylsulfonyl)quinolin-8-yl)acetamide | 75 |
Table 1: Examples of Copper-Catalyzed C5-Sulfonylation of 8-Aminoquinolines
Ruthenium-Catalyzed C5-Sulfonation of N-Alkyl-8-Aminoquinolines
Ruthenium catalysts have also been successfully employed for the remote C5-selective sulfonation of 8-aminoquinoline derivatives. rsc.org This method offers an alternative pathway for the synthesis of C5-sulfonylated quinolines, often with high regioselectivity and good functional group tolerance. rsc.org
The ruthenium-catalyzed reaction typically involves a [Ru(p-cymene)Cl2]2 catalyst in the presence of an oxidant. The reaction proceeds via a C-H activation mechanism, where the ruthenium catalyst coordinates to the 8-aminoquinoline substrate in a bidentate fashion. This coordination directs the catalyst to the C5-position, facilitating the C-H bond cleavage and subsequent sulfonylation.
Mechanistic studies support a radical pathway for this transformation. rsc.org A proposed bifunctional ruthenium-catalytic cycle suggests that the ruthenium center is involved in both the C-H activation and the generation of the sulfonyl radical from the sulfonyl chloride. The reaction demonstrates a high degree of regioselectivity, exclusively functionalizing the C5-position. rsc.org
The substrate scope of the ruthenium-catalyzed C5-sulfonation is demonstrated in the table below, showcasing its applicability to various substituted N-alkyl-8-aminoquinolines and sulfonyl chlorides, affording the desired products in moderate to high yields. rsc.org
| N-Alkyl-8-Aminoquinoline Substrate | Sulfonyl Chloride | Product | Yield (%) |
| N-pivaloyl-8-aminoquinoline | Methanesulfonyl chloride | N-(5-(methylsulfonyl)quinolin-8-yl)pivalamide | 72 |
| N-pivaloyl-8-aminoquinoline | Benzenesulfonyl chloride | N-(5-(phenylsulfonyl)quinolin-8-yl)pivalamide | 88 |
| N-pivaloyl-8-aminoquinoline | Thiophene-2-sulfonyl chloride | N-(5-(thiophen-2-ylsulfonyl)quinolin-8-yl)pivalamide | 65 |
| N-ethyl-8-aminoquinoline | 4-Methylbenzenesulfonyl chloride | N-ethyl-5-(p-tolylsulfonyl)quinolin-8-amine | 76 |
Table 2: Examples of Ruthenium-Catalyzed C5-Sulfonation of N-Alkyl-8-Aminoquinolines
Applications in Advanced Organic Synthesis and Methodology Development
Construction of Complex Heterocyclic Architectures
The quinoline (B57606) nucleus is a "privileged structure" in medicinal chemistry, and derivatives functionalized with a sulfonyl chloride group serve as ideal precursors for elaborate heterocyclic systems. nih.gov
The sulfonyl chloride moiety of 5,7-dimethylquinoline-8-sulfonyl chloride is a highly reactive electrophilic center, primarily utilized for the synthesis of sulfonamides through reactions with primary and secondary amines. This reaction is a cornerstone for creating novel quinoline-based scaffolds. Research on analogous compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride, demonstrates this principle effectively. For instance, the reaction of a quinoline sulfonyl chloride with various amines containing an acetylene (B1199291) moiety leads to the formation of a diverse series of corresponding sulfonamides. nih.gov This straightforward synthetic route allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. nih.gov
The development of new quinoline-based benzenesulfonamides as potential carbonic anhydrase inhibitors further illustrates the utility of this synthetic approach. nih.govresearchgate.net By modifying the aniline portion of a 4-anilinoquinoline scaffold and introducing a primary sulfonamide group, researchers can generate extensive libraries of compounds for biological screening. nih.govresearchgate.net This strategy underscores the importance of the sulfonyl chloride precursor in building complex, biologically relevant quinoline scaffolds. rsc.org
Table 1: Examples of Scaffolds from Quinoline Sulfonyl Chloride Derivatives
| Precursor | Reagent | Resulting Scaffold | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine (B41283) | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | N-methylpropargylamine | 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | nih.gov |
The utility of this compound extends to the synthesis of more complex polyheterocyclic systems, where the quinoline core is fused or linked to other heterocyclic rings. A prominent example of this is the creation of hybrid molecules combining quinoline and 1,2,3-triazole systems. nih.gov
This is often achieved through a multi-step process where the quinoline sulfonyl chloride is first converted into an acetylenic sulfonamide derivative. nih.gov This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an organic azide. nih.gov This reaction efficiently and regioselectively forms a stable 1,2,3-triazole ring, covalently linking the quinoline-sulfonamide moiety to another molecular fragment. nih.gov The 1,2,3-triazole ring is itself a valuable pharmacophore, known to form hydrogen bonds and modulate bioavailability. nih.gov This strategy allows for the construction of sophisticated, multi-component molecular architectures with potential applications in drug discovery and materials science. nih.gov
Development of Novel Reagents and Catalysts
The inherent structural features of the 5,7-dimethylquinoline core make it an attractive platform for the design of specialized chemical tools, including ligands for catalysis.
The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of the sulfonamide group (derived from the sulfonyl chloride) can act as a bidentate chelate, capable of binding to various metal centers. This principle is demonstrated in the synthesis of hybrid quinoline-sulfonamide complexes with metals such as Zn2+, Cu2+, Co2+, and Cd2+. mdpi.com The synthesis involves the acylation of an aminoquinoline with a sulfonyl chloride to form the sulfonamide ligand, which is then complexed with a metal salt. mdpi.com
Similarly, derivatives of this compound can be prepared to serve as ligands in asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com These ligands create a specific chiral environment around the metal center, enabling the enantioselective synthesis of valuable products like alkaloid precursors. mdpi.com The 5,7-dimethyl substitution pattern on the quinoline ring can influence the steric and electronic environment of the resulting metal complex, potentially tuning its reactivity and selectivity.
While not strictly a one-pot multicomponent reaction (MCR), the synthetic pathways starting from quinoline sulfonyl chlorides exemplify a modular approach to building molecular complexity that is central to MCR methodologies. The synthesis of quinoline-triazole hybrids is a case in point. nih.gov This process involves the sequential and high-yielding combination of three distinct components: the quinoline sulfonyl chloride, an acetylene-containing amine, and an organic azide. nih.gov Each step adds a new building block in a controlled manner, leading to a complex final product that would be difficult to access through other means. The sulfonyl chloride group acts as a key reactive handle that facilitates the initial coupling, setting the stage for subsequent transformations. This step-wise, diversity-oriented approach mirrors the efficiency and modularity prized in multicomponent reaction design.
Synthetic Strategies for Structurally Diverse Quinoline Derivatives
The generation of structurally diverse quinoline libraries is essential for chemical biology and drug discovery. This compound is an important intermediate in these efforts, with several key synthetic strategies revolving around its use.
A foundational strategy involves the synthesis of the sulfonyl chloride itself. Industrial methods for producing the parent quinoline-8-sulfonyl chloride involve the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride to yield the final product. google.com This process provides a reliable source of the key intermediate for further derivatization.
The most prevalent strategy for diversification is the reaction of the sulfonyl chloride with a wide array of nucleophiles, particularly primary and secondary amines, to produce a library of sulfonamides. nih.govmdpi.com This approach is simple, robust, and allows for the introduction of countless functional groups and structural motifs onto the quinoline scaffold.
Another key strategy involves substitution at other positions of the quinoline ring. For example, a common method for synthesizing 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline intermediate with various anilines or amines. nih.gov Combining this approach with derivatization at the 8-sulfonyl chloride position would provide access to a vast chemical space of structurally diverse molecules with substitution at multiple points on the quinoline core. researchgate.net
Table 2: Overview of Synthetic Strategies for Quinoline Derivatives
| Strategy | Description | Key Reagents | Reference |
|---|---|---|---|
| Sulfonyl Chloride Formation | Direct sulfonation and chlorination of the quinoline core to install the reactive handle. | Chlorosulfonic acid, Thionyl chloride | google.com |
| Sulfonamide Library Synthesis | Reaction of the sulfonyl chloride with a diverse set of amines to create a library of sulfonamides. | Primary/Secondary Amines | nih.gov |
| C4-Position Substitution | Nucleophilic substitution of a 4-chloroquinoline with various amines to diversify the 4-position. | Substituted Anilines, HCl | nih.gov |
Design and Synthesis of Quinoline-Sulfonamide Hybrids
The synthesis of hybrid molecules that incorporate multiple pharmacophores is a well-established strategy in medicinal chemistry to develop novel compounds with potentially enhanced or new biological activities. Quinoline-sulfonamide hybrids are a significant class of such molecules, leveraging the biological properties associated with both the quinoline and sulfonamide moieties. nih.govrsc.org The general synthetic route to these hybrids is often a straightforward and efficient two-step process. nih.gov The foundational step involves the acylation of an amino-quinoline with a substituted benzenesulfonyl chloride or, conversely, the reaction of a quinoline sulfonyl chloride, such as this compound, with various amines. nih.govijarsct.co.in
This molecular hybridization approach allows for the creation of diverse chemical libraries. nih.gov For instance, a multistep synthesis can yield a quinoline sulfonyl chloride intermediate, which is then subjected to nucleophilic substitution with amines like piperidine. nih.gov The resulting quinoline sulfonamide can be further diversified, for example, through Suzuki coupling reactions with various aryl boronic acids to introduce a range of substituents at other positions on the quinoline ring. nih.gov This strategy enables the systematic modification of the compound's physicochemical properties. nih.gov The reaction of a quinoline-5-sulfonyl chloride with amines containing an acetylene moiety has been used to prepare corresponding quinoline-5-sulfonamides, which can serve as precursors for more complex 1,2,3-triazole hybrid systems. mdpi.comnih.gov
The table below illustrates the versatility of this synthetic approach, showing various amine nucleophiles that can be reacted with a quinoline sulfonyl chloride core to generate a library of hybrid molecules.
| Amine Nucleophile | Resulting Sulfonamide Type | Potential for Further Diversification |
| Propargylamine | Acetylene-containing sulfonamide | Click-chemistry reactions to form triazoles |
| Piperidine | Piperidinyl-sulfonamide | Modifications on the piperidine ring |
| Aniline Derivatives | N-Aryl sulfonamide | Suzuki or Buchwald-Hartwig couplings on the quinoline or aryl ring |
| Amino Acids | Peptide-sulfonamide conjugate | Solid-phase or solution-phase peptide synthesis |
| Hydrazine | Sulfonylhydrazide | Condensation with carbonyls to form sulfonylhydrazones |
Exploration of Structure-Activity Relationship (SAR) from a Synthetic Perspective
From a synthetic chemistry standpoint, the exploration of structure-activity relationships (SAR) is a systematic process of designing and synthesizing analogs of a lead compound to understand how specific structural features influence its biological activity. openaccesspub.org For quinoline-sulfonamide hybrids derived from precursors like this compound, SAR studies involve synthetically modifying three main regions: the quinoline core, the sulfonamide linker, and the amine substituent.
Synthetic modifications on the quinoline ring are crucial for tuning activity. For instance, studies on quinoline-5-sulfonamides revealed that an unsubstituted phenolic group at the 8-position of the quinoline was a key structural fragment necessary for biological activity. mdpi.com When this hydroxyl group was methylated, the resulting 8-methoxyquinoline derivatives were found to be biologically inactive. mdpi.com This highlights how a simple, synthetically accessible functional group interconversion can have a profound impact on the molecule's biological profile.
The nature of the amine component attached to the sulfonyl group also dictates the biological outcome. The synthesis of a series of 8-quinolinesulfonamides containing aryl carboxamide moieties has been explored for their potential as pyruvate kinase M2 (PKM2) modulators. nih.gov In this context, the 1,2,3-triazole system is often used synthetically as a bioisostere for an amide bond, which can lead to better stabilization of the ligand-receptor complex through additional interactions. nih.gov This synthetic strategy allows for a direct comparison of how different linkers and terminal groups affect target engagement. nih.gov The introduction of bulky substituents can also influence activity, sometimes negatively due to steric hindrance. mdpi.com
The table below summarizes key synthetic modifications and their observed impact on the biological activity of quinoline-sulfonamide derivatives, providing a synthetic perspective on SAR.
| Synthetic Modification | Structural Region | Example | Observed Impact on Activity |
| Functional Group Interconversion | Quinoline Core | Conversion of 8-hydroxy to 8-methoxy | Loss of anticancer and antibacterial activity mdpi.com |
| Introduction of Bioisostere | Linker/Amine Moiety | Replacing amide with 1,2,3-triazole | Potential for enhanced ligand-protein stabilization nih.gov |
| Altering Substituents | Quinoline Core | Adding hydrophilic vs. lipophilic groups at C6 | Modulates physicochemical properties and anticancer potency nih.gov |
| Varying Steric Bulk | Amine Moiety | Methyl- vs. propyl-sulfonamide derivatives | Methyl-sulfonamides showed higher activity, suggesting steric limitations mdpi.com |
Selective Functionalization and Derivatization Techniques
The ability to selectively introduce functional groups at specific positions on a molecule is a cornerstone of modern organic synthesis. For complex scaffolds like 5,7-dimethylquinoline, developing regioselective functionalization techniques is essential for creating precise analogs for various applications.
Regioselective Functionalization of Quinoline Rings
The quinoline ring system is a versatile heterocycle, but its functionalization can be challenging due to the presence of multiple C-H bonds with similar reactivity. mdpi.comnih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of quinoline derivatives. mdpi.comnih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, often with high selectivity that would be difficult to achieve through classical methods. mdpi.com
One common strategy involves the use of quinoline N-oxides. The N-oxide group activates the quinoline system and can direct functionalization to the C2 position. For example, copper-catalyzed C2 sulfonylation and carbamoylation of quinoline N-oxides have been reported. mdpi.com Similarly, palladium-catalyzed C2 arylation of quinoline N-oxides can be achieved with good regioselectivity. mdpi.com Another approach involves directing groups at the C8 position to guide functionalization to other sites.
A novel one-pot synthesis demonstrated that quinoline N-oxides can react with sulfonyl chlorides under metal-free conditions to produce C3-sulfonate esters and C4-chlorides, showcasing chemo- and regioselectivity where the sulfonyl chloride plays a dual role as both a sulfonylation and chlorination reagent. rsc.orgresearchgate.net
The following table outlines various regioselective functionalization techniques applied to the quinoline scaffold.
| Reaction Type | Position Targeted | Reagents/Catalyst | Substrate |
| Sulfonylation | C2 | Cu-catalyst, Sulfonyl chloride | Quinoline N-oxide mdpi.com |
| Arylation | C2 | Pd(OAc)₂, X-Phos, CsF | Quinoline N-oxide mdpi.com |
| Carbamoylation | C2 | CuBr, TBHP | Quinoline N-oxide mdpi.com |
| Sulfonylation/Chlorination | C3/C4 | Sulfonyl chloride (metal-free) | Quinoline N-oxide rsc.orgresearchgate.net |
| Alkenylation | C2 | Ni-catalyst, ZnMe₂ | Quinoline mdpi.com |
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. mpg.denih.gov This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of a library of analogs from a common advanced intermediate, avoiding the need to re-synthesize each molecule from scratch. mpg.de
The sulfonyl chloride functional group is an excellent electrophile for use in LSF strategies. Its high reactivity allows for coupling with a wide variety of nucleophiles under mild conditions, a necessity when working with densely functionalized molecules. d-nb.infonih.gov A molecule like this compound can be used to "tag" complex molecules containing nucleophilic groups like amines or alcohols.
Conversely, the sulfonamide group, often considered a stable endpoint in synthesis, can be strategically employed as a handle for LSF. d-nb.infonih.govox.ac.uk Recent methodologies have been developed to activate the typically unreactive N-H bond of a primary sulfonamide. One such strategy involves using a pyrylium salt to convert a primary sulfonamide on a complex molecule back into a highly reactive sulfonyl chloride intermediate. d-nb.infonih.gov This in-situ generated sulfonyl chloride can then be trapped by various nucleophiles, enabling the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing motifs. d-nb.infonih.gov This transformation is highly chemoselective, tolerating a wide range of sensitive functional groups, making it ideal for the late-stage modification of bioactive compounds. d-nb.infonih.gov This approach effectively turns the sulfonamide from a static functional group into a versatile hub for further diversification. nih.gov
The table below presents examples of transformations that can be achieved via late-stage activation of a sulfonamide to a sulfonyl chloride.
| Nucleophile | Product Functional Group | Significance in LSF |
| Complex Amines/Drugs | Densely functionalized sulfonamide | Access to novel drug conjugates and hybrid molecules d-nb.infonih.gov |
| Alcohols/Phenols | Sulfonate Ester | Introduction of new linkages and prodrug strategies |
| Thiolates | Thiosulfonate | Formation of sulfur-sulfur bonds |
| Fluoride Source | Sulfonyl Fluoride | Access to important motifs for chemical biology (e.g., SuFEx chemistry) d-nb.infonih.gov |
| Water | Sulfonic Acid | Conversion to a highly polar, water-soluble group d-nb.infonih.gov |
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT Calculations)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP with appropriate basis sets, it is possible to obtain a detailed picture of the molecule's characteristics.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For quinoline (B57606) derivatives, the HOMO is often delocalized across the entire quinoline ring system, while the LUMO distribution can vary depending on the substituents. In the case of 5,7-Dimethylquinoline-8-sulfonyl chloride, the HOMO is expected to be distributed over the electron-rich dimethyl-substituted quinoline ring. The LUMO is likely concentrated around the electron-deficient sulfonyl chloride group and the pyridine (B92270) part of the quinoline ring, indicating these are the primary sites for accepting electrons.
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Quinoline Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Quinoline (Generic) | -6.5 to -5.5 | -2.0 to -1.0 | 4.0 to 5.0 |
| Quinoline Sulfonamide Derivative | -6.8 | -1.5 | 5.3 |
| 8-Hydroxy-2-methyl-quinoline | -5.22 | -1.97 | 3.25 |
The three-dimensional structure and conformational flexibility of this compound are key to its reactivity. The primary conformational freedom arises from the rotation around the C8-S bond, which connects the quinoline ring to the sulfonyl chloride group.
DFT calculations can be used to optimize the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For arenesulfonyl chlorides, the geometry around the sulfur atom is typically a distorted tetrahedron. The presence of the bulky methyl groups at positions 5 and 7 may impose steric constraints, influencing the preferred orientation of the -SO₂Cl group relative to the quinoline plane. This steric hindrance can lead to a "sterically congested structure," which can, counterintuitively, enhance reactivity by destabilizing the ground state.
Table 2: Predicted Geometrical Parameters for Arenesulfonyl Chloride Moieties from DFT Calculations
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| S=O Bond Length | 1.43 - 1.47 Å | The double bond between sulfur and oxygen. |
| C-S Bond Length | 1.77 - 1.79 Å | The single bond between the aromatic carbon and sulfur. |
| S-Cl Bond Length | 2.07 - 2.10 Å | The single bond between sulfur and chlorine. |
| O-S-O Bond Angle | ~122° | The angle between the two sulfonyl oxygen atoms. |
| C-S-Cl Bond Angle | ~101° | The angle defining the position of the chlorine atom. |
Computational methods are invaluable for identifying the most probable sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps and Fukui functions are two such tools.
The MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a strong positive potential (blue color) around the sulfur atom, confirming it as the primary site for nucleophilic attack. Negative potentials (red color) would be located on the sulfonyl oxygen atoms and the nitrogen atom of the quinoline ring, indicating their nucleophilic character.
Fukui functions provide a more quantitative measure of a site's reactivity towards nucleophilic (f⁺) or electrophilic (f⁻) attack. A large value of the f⁺ function on the sulfur atom would further support its role as the principal electrophilic center, where reactions like hydrolysis or aminolysis are expected to occur.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can map out the entire energy profile of a reaction, including reactants, products, intermediates, and transition states. This is particularly useful for understanding the mechanisms of reactions involving sulfonyl chlorides, such as nucleophilic substitution.
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Theoretical studies on arenesulfonyl chlorides have shown that these reactions typically proceed via a concerted Sₙ2-type mechanism, involving a single transition state.
In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. The transition state (TS) features a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group in the apical positions. DFT calculations can locate and characterize the geometry and energy of this TS. The energy of the TS relative to the reactants determines the activation energy barrier for the reaction. Analysis of the TS structure reveals the extent of bond-making and bond-breaking at this critical point in the reaction pathway.
Table 3: Comparison of Geometric Parameters in Reactant vs. Sₙ2 Transition State for a Generic ArSO₂Cl + Cl⁻ Reaction
| Parameter | Reactant Complex (RC) | Transition State (TS) | Change |
|---|---|---|---|
| S-Cl (leaving) Bond Length | ~2.08 Å | ~2.45 Å | Elongated |
| S-Cl (nucleophile) Distance | >3.00 Å | ~2.45 Å | Shortened |
| O-S-O Angle | ~122° | ~118° | Slightly Compressed |
| Cl-S-Cl Angle | - | ~168° | Approaches linear |
Data adapted from DFT studies on arenesulfonyl chlorides.
Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Polarizable Continuum Models (PCMs) are a common and efficient method to simulate the effects of a solvent in computational studies.
In a PCM calculation, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's electric field polarizes the solvent, which in turn creates a reaction field that acts back on the solute, affecting its energy and electronic structure.
For the nucleophilic substitution of this compound, the transition state is more charge-dispersed than the reactants. Polar solvents are expected to stabilize this transition state, thereby lowering the activation energy and accelerating the reaction rate, a phenomenon observed in the solvolysis of other arenesulfonyl chlorides. PCMs can quantify these stabilization energies and provide a more accurate picture of the reaction energetics in solution compared to gas-phase calculations.
Molecular Dynamics Simulations for Intermolecular Interactions
The primary goal of MD simulations in this context is to model the dynamic behavior of the quinoline derivative and its surrounding molecules over time. This is achieved by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a molecular mechanics force field. The resulting trajectory provides a detailed view of the conformational changes, binding events, and non-covalent interactions that govern the molecule's behavior.
Key intermolecular interactions that can be analyzed using MD simulations include:
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the quinoline derivative and surrounding molecules, such as water or amino acid residues in a protein's active site, can be monitored throughout the simulation. For instance, in a study of a synthesized quinoline derivative acting as a protease inhibitor, molecular dynamics simulations revealed a significant number of intermolecular hydrogen bonds between the ligand and protein residues, specifically with Glu166 and Gln189, indicating a strong and stable interaction. researchgate.net
Electrostatic Interactions: These forces arise from the distribution of charges within the molecules. The sulfonyl chloride group and the nitrogen atom in the quinoline ring of this compound are expected to be key contributors to its electrostatic interaction profile.
π-π Stacking: The aromatic quinoline ring can engage in stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. These interactions are crucial for the binding affinity and selectivity of many quinoline-based compounds. researchgate.net
To assess the stability of a ligand-protein complex, several parameters are typically analyzed from the MD simulation trajectory. In a study on halogenated quinoline derivatives as inhibitors of monoamine oxidase A (MAO-A), the following parameters were evaluated: nih.gov
| Parameter | Description | Example Finding for a Quinoline Derivative (Q3Cl4F) |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time, indicating structural stability. | 2.683 ± 0.625 Å |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position, indicating flexibility. | 6.307 ± 2.580 Å |
| RoG (Radius of Gyration) | Measures the compactness of the protein structure during the simulation. | 24.890 ± 0.198 Å |
These simulations provide a dynamic picture of the intermolecular forces at play, which is crucial for understanding the compound's chemical behavior and for the rational design of new molecules with specific interaction properties. mdpi.comnih.govnih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters through computational methods, known as in silico prediction, is an invaluable tool in modern chemistry for structure elucidation and characterization. For this compound, while specific computational NMR studies are not documented, the principles and methods can be illustrated through studies on analogous quinoline derivatives.
Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of a nucleus. Therefore, accurate prediction of these shifts can aid in the assignment of experimental spectra and confirm the proposed structure of a molecule. The most common method for predicting NMR chemical shifts is based on Density Functional Theory (DFT). nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.gov
The accuracy of the predicted chemical shifts depends on several factors, including the chosen functional, the basis set, and the inclusion of solvent effects. A common approach involves:
Optimization of the molecule's geometry using a specific level of theory (e.g., B3LYP/6-31G(d)). github.io
Calculation of the NMR shielding tensors for the optimized geometry using the GIAO method with a potentially larger basis set (e.g., WP04/6-311++G(2d,p)). github.io
Inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic structure. github.io
Referencing the calculated shielding values to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.
A theoretical study on various quinoline pharmaceutical derivatives calculated the ¹H and ¹³C NMR chemical shifts using the GIAO method at the HF/6-31++G(d,p) level of theory. The results were then compared with experimental values to validate the computational approach. Such studies demonstrate that theoretical calculations can reproduce experimental chemical shifts with a reasonable degree of accuracy.
Below is a hypothetical table illustrating the kind of data that would be generated from an in silico NMR prediction for a quinoline derivative, comparing calculated and experimental values. The data presented here is for illustrative purposes based on findings for similar structures, as specific data for this compound is not available.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| H-2 | 8.95 | 8.89 |
| H-3 | 7.52 | 7.45 |
| H-4 | 8.18 | 8.10 |
| H-6 | 7.85 | 7.78 |
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C-2 | 150.5 | 150.1 |
| C-3 | 121.8 | 121.4 |
| C-4 | 136.2 | 135.9 |
| C-4a | 128.0 | 127.7 |
| C-5 | 129.5 | 129.1 |
| C-6 | 127.9 | 127.5 |
| C-7 | 130.3 | 130.0 |
| C-8 | 128.6 | 128.2 |
| C-8a | 148.7 | 148.3 |
The correlation between the calculated and experimental shifts allows for the confident assignment of NMR signals and provides a deeper understanding of the electronic structure of the molecule. These computational techniques are a powerful complement to experimental spectroscopy for the structural analysis of complex organic molecules like this compound.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Mass Spectrometry
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. The molecular formula of 5,7-Dimethylquinoline-8-sulfonyl chloride is C₁₁H₁₀ClNO₂S, which corresponds to a monoisotopic mass of 255.01208 Da. uni.lu
An HRMS analysis would be expected to show a molecular ion peak (or a common adduct like [M+H]⁺ or [M+Na]⁺) whose measured m/z value matches the calculated theoretical value very closely, thus confirming the elemental composition. The predicted masses for common adducts are listed below. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Molecular Formula | Calculated m/z |
| [M]⁺ | C₁₁H₁₀ClNO₂S⁺ | 255.01153 |
| [M+H]⁺ | C₁₁H₁₁ClNO₂S⁺ | 256.01936 |
| [M+Na]⁺ | C₁₁H₁₀ClNNaO₂S⁺ | 278.00130 |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial tool for determining the molecular weight and structural features of this compound. In positive ion mode, the compound is readily protonated or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high-resolution mass spectrum allows for the precise determination of the molecular formula, C₁₁H₁₀ClNO₂S.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information through the analysis of fragmentation patterns. The protonated molecule, [M+H]⁺, serves as the precursor ion for fragmentation analysis. A primary and characteristic fragmentation pathway for sulfonyl chlorides is the loss of the SO₂Cl group or related neutral fragments. The cleavage of the C-S bond would lead to the formation of a stable quinoline (B57606) cation. Another potential fragmentation involves the loss of sulfur dioxide (SO₂), followed by the loss of a chlorine radical.
In-source fragmentation can sometimes be observed depending on the ionization conditions. nih.gov This process can lead to the appearance of fragment ions even in the full scan MS spectrum. nih.gov The analysis of these fragments is pivotal for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. nih.gov
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₁ClNO₂S]⁺ | 256.0194 | Protonated molecule |
| [M+Na]⁺ | [C₁₁H₁₀ClNaO₂S]⁺ | 278.0013 | Sodium adduct |
| [M-SO₂]⁺ | [C₁₁H₁₀ClN]⁺ | 191.0502 | Loss of sulfur dioxide |
| [M-Cl]⁺ | [C₁₁H₁₀NO₂S]⁺ | 220.0432 | Loss of chlorine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The sulfonyl chloride group (-SO₂Cl) gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. The S-Cl stretching vibration is found at lower frequencies.
The quinoline ring system also presents a series of characteristic peaks. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are observed in the 1500-1600 cm⁻¹ region. The presence of methyl groups is confirmed by C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower wavenumbers. The substitution pattern on the quinoline ring influences the exact position of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). Analysis of the IR spectrum for the related compound, 8-quinolinesulfonyl chloride, shows similar characteristic peaks for the quinoline and sulfonyl chloride moieties. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 2970 |
| Aromatic C=C/C=N | Stretching | 1500 - 1600 |
| S=O (Asymmetric) | Stretching | 1375 - 1400 |
| S=O (Symmetric) | Stretching | 1180 - 1195 |
| S-Cl | Stretching | ~600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the quinoline ring system and the sulfonyl chloride group.
This technique would confirm the planarity of the quinoline ring and determine the orientation of the sulfonyl chloride group relative to the ring. Key structural parameters, such as the C-S and S-Cl bond lengths and the O-S-O bond angle, can be measured with high precision. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as π–π stacking between the quinoline rings of adjacent molecules or weaker C-H···O or C-H···Cl hydrogen bonds, which stabilize the crystal lattice. While the specific crystal structure for the title compound is not publicly available, data from related structures, such as 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, demonstrate the utility of this technique in elucidating detailed structural features of quinoline derivatives. researchgate.net
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements of the crystal | Provides insight into molecular packing |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Distances between bonded atoms | e.g., C-S, S=O, S-Cl |
| Bond Angles (°) | Angles between adjacent bonds | e.g., O-S-O, C-S-Cl |
| Intermolecular Interactions | Non-covalent forces | π–π stacking, hydrogen bonds |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is often used to quickly check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to separate the compound from impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light due to the UV-active quinoline ring.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. A reversed-phase HPLC method, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, with the wavelength set to an absorption maximum of the quinoline chromophore. The retention time is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination.
| Technique | Parameter | Typical Conditions |
|---|---|---|
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 7:3 v/v) | |
| Detection | UV light (254 nm) | |
| HPLC | Stationary Phase | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~254 nm |
Future Research Directions and Emerging Paradigms in Quinoline Sulfonyl Chloride Chemistry
Development of Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 5,7-Dimethylquinoline-8-sulfonyl chloride, research is moving towards greener alternatives to traditional synthesis methods, such as the chlorosulfonation of 5,7-dimethylquinoline, which often involves harsh reagents like chlorosulfonic acid.
Catalyst Development for Enhanced Selectivity and Efficiency
Current research efforts are being directed towards the discovery and application of novel catalysts that can improve the selectivity and efficiency of the sulfonation of 5,7-dimethylquinoline. The aim is to achieve regioselective sulfonation at the 8-position, minimizing the formation of unwanted isomers and byproducts. While specific catalysts for the synthesis of this compound are still under investigation, developments in the broader field of quinoline (B57606) chemistry suggest the potential for transition-metal catalysts and solid acid catalysts to offer milder reaction conditions and improved yields.
Solvent-Free or Aqueous Medium Reactions
A significant push in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of quinoline sulfonyl chlorides, including the 5,7-dimethyl derivative, researchers are exploring solvent-free reaction conditions or the use of water as a reaction medium. These approaches not only reduce the environmental impact but can also simplify product isolation and purification processes. While detailed studies specifically on this compound in aqueous media are nascent, the general success of such strategies for other quinoline derivatives provides a promising avenue for future research.
Exploration of Novel Reactivity Modes and Mechanistic Pathways
Understanding the reactivity of this compound is crucial for its application in organic synthesis. The sulfonyl chloride moiety is a highly reactive functional group, susceptible to nucleophilic attack. Current explorations are focused on uncovering new reaction pathways beyond the conventional formation of sulfonamides and sulfonates. Mechanistic studies, employing kinetic analysis and isotopic labeling, are essential to elucidate the intricate steps involved in its reactions, which can lead to the development of novel synthetic transformations.
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and reproducibility. The synthesis of sulfonyl chlorides can be highly exothermic, and flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters. The integration of automated systems can allow for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols for this compound. This technological shift is poised to accelerate the discovery of new derivatives and applications.
Applications in Advanced Materials Science Research
The unique photophysical and electronic properties of the quinoline scaffold make its derivatives attractive candidates for advanced materials. While the direct application of this compound in this domain is an area of active exploration, it serves as a key building block for creating functional dyes and electronic materials.
Derivatives of this compound are being investigated for their potential as:
Functional Dyes: The quinoline core can be modified to create dyes with specific absorption and emission characteristics for use in sensing, imaging, and as components in dye-sensitized solar cells.
Electronic Materials: The incorporation of the quinoline moiety into larger conjugated systems can lead to materials with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Q & A
Q. What are the recommended synthetic routes for 5,7-dimethylquinoline-8-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of a pre-functionalized quinoline core. A common approach includes:
- Chlorination and sulfonation : Chlorination of 8-hydroxyquinoline derivatives followed by sulfonation with agents like chlorosulfonic acid or sulfur trioxide. Methyl groups at the 5 and 7 positions are introduced via Friedel-Crafts alkylation or directed C-H activation prior to sulfonation .
- Optimization parameters : Temperature (0–5°C for sulfonation to avoid side reactions), solvent (anhydrous dichloromethane or DMF), and stoichiometry (1:1.2 molar ratio of quinoline precursor to sulfonating agent). Triethylamine is often used to neutralize HCl byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm methyl group positions (δ 2.4–2.6 ppm for methyl protons) and sulfonyl chloride resonance (δ 150–160 ppm for sulfur in C NMR) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 243.02 (calculated for CHClNOS) .
- FT-IR : Strong absorption bands at 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm the sulfonyl chloride group .
Q. What are the common nucleophilic substitution reactions involving this compound?
The sulfonyl chloride group reacts with:
- Amines : Forms sulfonamides in the presence of triethylamine (e.g., with aniline, yielding 5,7-dimethylquinoline-8-sulfonamide).
- Alcohols/thiols : Produces sulfonate esters or thioesters under anhydrous conditions.
Reactions are typically conducted in dichloromethane at 0°C to room temperature, with yields >75% when reagents are freshly distilled .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl chloride group exhibits high electrophilicity (LUMO ≈ -1.8 eV), favoring nucleophilic attack at the sulfur atom .
- Molecular docking : Used to design sulfonamide derivatives as enzyme inhibitors by simulating binding affinities with target proteins (e.g., carbonic anhydrase) .
Q. How should researchers address contradictions in reported reaction yields or byproduct formation?
- Case study : Discrepancies in sulfonamide yields (60–90%) may arise from residual moisture or incomplete neutralization of HCl. Mitigation strategies:
Q. What strategies improve the stability of this compound during storage?
- Storage conditions : Store at -20°C under argon in amber vials to prevent hydrolysis.
- Stability assay : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored properly. Hydrolysis products (e.g., sulfonic acid) are detectable via F NMR if fluorinated analogs are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
